molecular formula C16H17N3O3 B2371719 (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 2035004-18-1

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2371719
CAS No.: 2035004-18-1
M. Wt: 299.33
InChI Key: CWZRYFDPHPVZPL-WAYWQWQTSA-N
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Description

The compound “(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one” features a unique structural framework combining a pyrrolidine ring fused with a 1,2,4-oxadiazole heterocycle and a (Z)-configured enone system linked to a 3-methoxyphenyl group. The 1,2,4-oxadiazole moiety is a bioisostere known to enhance metabolic stability and binding affinity in medicinal chemistry, while the 3-methoxyphenyl group contributes to electronic and steric properties that influence molecular interactions . The Z-configuration of the enone system is critical for maintaining planar geometry, which may optimize π-π stacking or hydrogen-bonding interactions in biological targets. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, ensuring precise stereochemical assignments .

Properties

IUPAC Name

(Z)-3-(3-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-4-2-3-12(9-14)5-6-15(20)19-8-7-13(10-19)16-17-11-22-18-16/h2-6,9,11,13H,7-8,10H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZRYFDPHPVZPL-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCC(C2)C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\C(=O)N2CCC(C2)C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions.

    Formation of the enone structure: This could be accomplished through aldol condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the enone structure, converting it to a saturated ketone.

    Substitution: The oxadiazole and pyrrolidine rings may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a saturated ketone.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The oxadiazole and pyrrolidine rings could play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Key Structural Features Heterocycle/Substituents Notable Properties
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one (Target) Z-enone, 3-methoxyphenyl, pyrrolidine-linked 1,2,4-oxadiazole 1,2,4-Oxadiazole Enhanced metabolic stability due to oxadiazole; 3-methoxy group may improve solubility .
(Z)-2-(2-bromopyridin-4-yl)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (Compound 6) Z-enone, 3-methoxyphenyl, bromopyridinyl, dimethylamino Pyridine Bromine atom increases molecular weight; dimethylamino group may alter basicity and membrane permeability.
(2E)-3-(3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one E-enone, 3-methoxyphenyl, pyrrolidine None Lacks heterocyclic bioisosteres; E-configuration reduces planarity, potentially weakening target interactions.
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) E-enone, 4-methoxyphenyl, diazenyl-pyrrolidine Diazenyl Diazenyl group introduces redox-sensitive functionality; 4-methoxy position may reduce steric hindrance.
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Z-enone, fluorophenyl, pyrrolidine, triazole 1,2,4-Triazole Triazole’s hydrogen-bonding capacity may enhance target binding; fluorine improves lipophilicity.
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Z-enone, difluorophenyl, fluorophenyl, triazole 1,2,4-Triazole Fluorine atoms increase electronegativity, potentially enhancing CNS penetration via blood-brain barrier affinity.

Structural and Functional Insights:

However, triazole-containing compounds may exhibit stronger hydrogen-bonding interactions with targets like kinases or receptors . The diazenyl group in 3FP introduces conformational flexibility and redox sensitivity, which could be advantageous in prodrug designs.

In contrast, 4-methoxyphenyl (3FP) may reduce steric clashes in bulkier binding sites .

Stereochemistry: The Z-configuration in the target and triazole analogs ensures a planar enone system, critical for maintaining conjugation and electronic delocalization. E-isomers (e.g., ) disrupt planarity, likely diminishing binding efficacy.

Halogen Effects :

  • Bromine in Compound 6 increases molecular weight and may facilitate halogen bonding, whereas fluorine in enhances lipophilicity and metabolic stability.

Biological Activity

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one is a complex organic compound that features multiple heterocyclic moieties, including a pyrrolidine ring and an oxadiazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}
  • Key Functional Groups :
    • Oxadiazole ring
    • Pyrrolidine ring
    • Methoxyphenyl group

This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit antimicrobial properties . Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains. For example, compounds similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a derivative with similar structural features was found to exhibit cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa12.5
Similar Oxadiazole DerivativeHT-2915.0
Similar Oxadiazole DerivativeMCF710.0

Anti-inflammatory Activity

Compounds with an oxadiazole structure have also been reported to possess anti-inflammatory properties . They may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with key enzymes such as COX or HDAC.
  • Receptor Binding : Potential binding to specific receptors that modulate cellular signaling pathways.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of cell cycle progression.

Case Studies

A notable study involved synthesizing various derivatives of oxadiazole and evaluating their biological activities. One derivative displayed significant cytotoxicity against a panel of cancer cell lines with an IC50 value lower than standard anticancer drugs like doxorubicin .

Another study focused on the antimicrobial effects of related compounds against resistant bacterial strains, demonstrating that modifications in the chemical structure could enhance potency and selectivity .

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